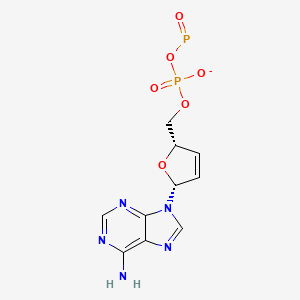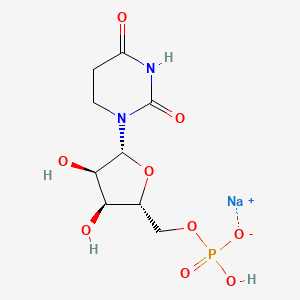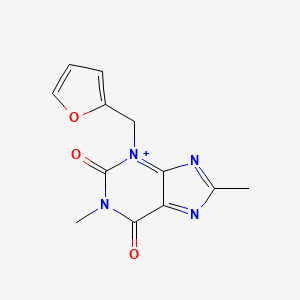
3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione is a compound that combines a furan ring with a purine structure. This unique combination of heterocyclic rings makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine. The presence of the furan ring imparts specific reactivity and properties to the compound, while the purine structure is known for its biological significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione typically involves the reaction of a furan derivative with a purine precursor. One common method involves the use of microwave-assisted conditions to facilitate the reaction. For example, furan-2-carboxylic acid can be reacted with a purine derivative in the presence of coupling reagents such as DMT/NMM/TsO− or EDC. The reaction is carried out in a microwave reactor, which significantly reduces the reaction time and improves the yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, biocatalytic methods using engineered microorganisms have been explored for the production of furan derivatives, offering a more sustainable and environmentally friendly approach .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce dihydrofuran derivatives .
Applications De Recherche Scientifique
3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Biology: The compound’s purine structure makes it relevant for studying nucleic acid interactions and enzyme inhibition.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione involves its interaction with specific molecular targets. The purine structure allows it to bind to nucleic acids and enzymes, potentially inhibiting their activity. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative used in various chemical reactions.
5-Hydroxymethylfurfural (5-HMF): A furan derivative with applications in renewable energy and materials science.
2,5-Furandicarboxylic acid (2,5-FDCA): Used in the production of bio-based polymers.
Uniqueness
3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione is unique due to its combination of a furan ring and a purine structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that simpler furan or purine derivatives cannot.
Propriétés
Formule moléculaire |
C12H11N4O3+ |
|---|---|
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
3-(furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C12H11N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3/q+1 |
Clé InChI |
QJXUWNCWFVXKJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=[N+](C(=O)N(C(=O)C2=N1)C)CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


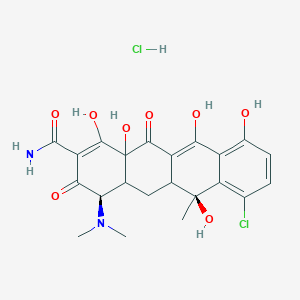
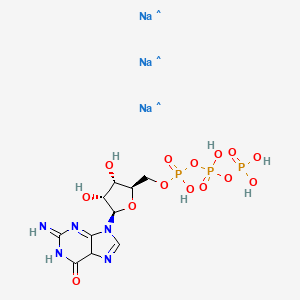
![tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12353223.png)

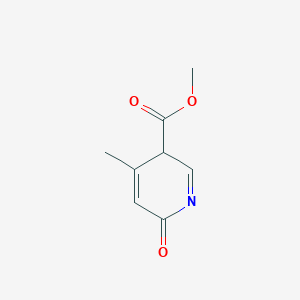
![N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12353240.png)



![beta-D-Glucopyranuronic acid, 1-[5-[4'-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-](/img/structure/B12353266.png)
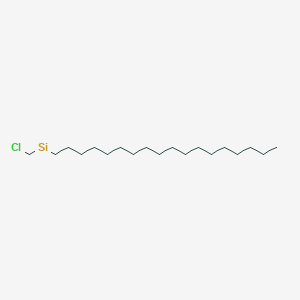
![1,3-Dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione](/img/structure/B12353275.png)
